5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, two chlorine atoms on the phenyl ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Chlorination: The phenyl ring is chlorinated using reagents such as N-chlorosuccinimide (NCS).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them back to amino groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other materials science fields.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. The triazole ring can participate in π-π stacking interactions, enhancing its binding affinity. These interactions disrupt the normal function of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(2,5-dichlorophenyl)-3-methylpyridine: This compound shares the dichlorophenyl group but differs in the heterocyclic ring structure.
2-(2,5-Dichlorophenyl)-1H-benzimidazole: Another compound with a dichlorophenyl group, but with a benzimidazole ring instead of a triazole ring.
Uniqueness
5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of functional groups and the triazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H6Cl2N4O2 |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
5-amino-2-(2,5-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2N4O2/c10-4-1-2-5(11)6(3-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H2,12,14)(H,16,17) |
InChI Key |
HHUJRIAFXFINMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2N=C(C(=N2)N)C(=O)O)Cl |
Origin of Product |
United States |
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